4-Fluoro-8-hydroxyquinoline
Description
Properties
Molecular Formula |
C9H6FNO |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
4-fluoroquinolin-8-ol |
InChI |
InChI=1S/C9H6FNO/c10-7-4-5-11-9-6(7)2-1-3-8(9)12/h1-5,12H |
InChI Key |
HKIJCTJZTQWLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 Fluoro 8 Hydroxyquinoline
Direct Fluorination Strategies for the Quinoline (B57606) Ring System
Direct fluorination of an existing quinoline or 8-hydroxyquinoline (B1678124) ring system presents a formidable challenge due to issues with regioselectivity. Electrophilic fluorination of the quinoline core often results in a mixture of products. researchgate.net Studies on the direct fluorination of quinoline in acidic media have shown that the reaction is typically not selective, yielding a combination of 5-fluoro, 6-fluoro, and 8-fluoroquinoline (B1294397) isomers. researchgate.net While methods utilizing fluorinating agents such as potassium fluoride (B91410) or other electrophilic fluorination techniques have been explored, achieving selective fluorination at the C4-position of the 8-hydroxyquinoline nucleus remains a difficult synthetic problem that generally requires a multi-step approach starting from different precursors. smolecule.com
Synthesis via Established Quinoline Synthesis Methods with Fluorinated Precursors
A more controlled and widely adopted strategy for synthesizing specifically substituted fluoroquinolines involves building the quinoline ring system from precursors that already contain a fluorine atom at the desired position. This approach leverages classic quinoline synthesis reactions, such as the Skraup and Friedländer syntheses. scispace.com
The Skraup synthesis is a venerable method for creating quinolines, traditionally involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. nih.gov In a modified approach to produce fluorinated quinolines, a fluorinated aniline serves as the key starting material. researchgate.net For instance, reacting a fluoroaniline (B8554772) derivative with glycerol under acidic conditions allows for the formation of a quinoline ring where the fluorine atom's position is predetermined by its location on the initial aniline. researchgate.net This method ensures high regioselectivity for the placement of the fluorine substituent on the carbocyclic ring of the quinoline core.
Table 1: Examples of Modified Skraup Synthesis for Fluorinated Quinolines This table is illustrative of the general strategy.
| Fluorinated Precursor | Reagents | Product Type | Citation(s) |
| Fluoroaniline | Glycerol, H₂SO₄, Oxidant | Fluoroquinoline | researchgate.net |
| 2-Amino-5-fluorophenol | Glycerol, H₂SO₄ | 8-Fluoro-4-hydroxyquinoline |
The Friedländer synthesis provides another versatile route to quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). scispace.comresearchgate.net This method can be adapted to produce 4-fluoro-8-hydroxyquinoline by using appropriately fluorinated starting materials. One such strategy involves the condensation of a 2-amino-fluorobenzaldehyde with a suitable ketone. smolecule.com A more advanced variant is a domino reaction sequence where a fluorinated 2-nitrobenzaldehyde, such as 5-fluoro-2-nitrobenzaldehyde, is reacted with an activated ketone. mdpi.com In this process, the nitro group is reduced in situ to an amine, which then immediately undergoes Friedländer cyclization to form the substituted quinoline ring. mdpi.com
Table 2: Adapted Friedländer Synthesis Using Fluorinated Precursors This table is illustrative of the general strategy.
| Fluorinated Precursor | Carbonyl Partner | Product Type | Citation(s) |
| 2-Amino-fluorobenzaldehyde | Ketone with α-methylene | Fluoroquinoline | smolecule.com |
| 5-Fluoro-2-nitrobenzaldehyde | Activated Ketone (e.g., β-diketone) | Fluoro-3-substituted-quinoline | mdpi.com |
Cross-Coupling Reactions for Fluorinated Quinoline Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are instrumental in the derivatization of halogenated quinolines. yonedalabs.comlibretexts.org
The Suzuki-Miyaura coupling is a highly effective method for introducing aryl or heteroaryl substituents onto a heterocyclic core. libretexts.org To synthesize 4-aryl-8-hydroxyquinoline derivatives, a common strategy begins with a 4-halo-8-hydroxyquinoline. scispace.com A significant challenge is the presence of the acidic hydroxyl group at the 8-position, which can interfere with the reaction. To circumvent this, the hydroxyl group is typically protected, for example, as a tosylate (OTs). researchgate.net
The synthesis proceeds via the Suzuki-Miyaura cross-coupling of 4-chloro-8-tosyloxyquinoline with various arylboronic acids. researchgate.net The reaction is carried out in the presence of a palladium catalyst and a base. The protective tosyl group remains stable under these anhydrous coupling conditions. Following the successful C-C bond formation, the tosyl group can be easily removed through deprotection with a suitable nucleophile, yielding the final 4-aryl-8-hydroxyquinoline products in high yields. researchgate.net
Table 3: Suzuki-Miyaura Coupling of 4-Chloro-8-tosyloxyquinoline with Arylboronic Acids
| Substrate | Arylboronic Acid | Key Conditions | Product (after deprotection) | Citation(s) |
| 4-Chloro-8-tosyloxyquinoline | Phenylboronic acid | Pd catalyst, base, anhydrous | 4-Phenyl-8-hydroxyquinoline | researchgate.net |
| 4-Chloro-8-tosyloxyquinoline | Various substituted arylboronic acids | Pd catalyst, base, anhydrous | 4-Aryl-8-hydroxyquinoline | researchgate.net |
Introduction of Other Substituents on the 4-Fluoro-8-hydroxyquinoline Core
The 4-fluoro-8-hydroxyquinoline scaffold serves as a versatile platform for further functionalization to generate a diverse library of compounds. Derivatization can occur via substitution of the fluorine atom or through electrophilic substitution on the electron-rich aromatic ring.
The fluorine atom at position 4, activated by the ring nitrogen, can be displaced in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles to create new derivatives. smolecule.com Additionally, the phenol (B47542) portion of the molecule is susceptible to electrophilic aromatic substitution, primarily at the C5 and C7 positions. acs.org Documented examples on analogous fluoro-8-hydroxyquinoline systems include iodination to introduce an iodine atom and the Mannich reaction (an aminoalkylation reaction) to install an aminomethyl group. acs.org These reactions provide pathways to modulate the steric and electronic properties of the core structure.
Table 4: Derivatization Reactions on the Fluoro-8-hydroxyquinoline Core This table summarizes reaction types demonstrated on analogous fluoro-8-hydroxyquinoline systems.
| Reaction Type | Position(s) of Substitution | Substituent Introduced | Citation(s) |
| Nucleophilic Aromatic Substitution | 4 | Various Nucleophiles | smolecule.com |
| Iodination | 7 | Iodo | acs.org |
| Mannich Reaction | 7 | Diethylaminomethyl | acs.org |
Mannich Reactions for Aminomethylation
The Mannich reaction is a powerful and readily implemented method for the aminomethylation of active hydrogen-containing compounds like 8-hydroxyquinoline. nih.govmdpi.com This three-component reaction involves an amine, an aldehyde (commonly formaldehyde), and the active hydrogen donor, which in this case is 4-fluoro-8-hydroxyquinoline. nih.gov The reaction typically proceeds under mild conditions and results in the substitution of an active hydrogen with an aminomethylene group or a substituted aminoalkyl moiety. nih.govmdpi.com
For 8-hydroxyquinolines, the aminomethylation predominantly occurs at the C-7 position due to the directing effects of the hydroxyl group at C-8. nih.govnih.gov The process involves the formation of an aminoalkylated product by treating the 8-hydroxyquinoline core with formaldehyde (B43269) (or its aqueous solution, formalin) and a primary or secondary amine. nih.gov For instance, Helin and Vanderwerf synthesized a 7-diethylaminomethyl derivative of 5-fluoro-8-hydroxyquinoline by reacting it with paraformaldehyde and diethylamine. nih.gov
The resulting Mannich bases of 8-hydroxyquinoline have shown a wide range of pharmacological activities. nih.govsceintific-array.org
Table 1: Examples of Mannich Reactions on 8-Hydroxyquinoline Derivatives
| Starting Material | Reagents | Product | Reference |
| 5-fluoro-8-hydroxyquinoline | Paraformaldehyde, Diethylamine, EtOH | 7-(Diethylaminomethyl)-5-fluoro-8-hydroxyquinoline | nih.gov |
| 8-hydroxyquinoline | Formaldehyde, Various Amines | Aminomethylated 8-hydroxyquinolines | nih.gov |
| 4-chloro-8-hydroxyquinoline | Paraformaldehyde, Piperidine, EtOH | 7-(Piperidin-1-ylmethyl)-4-chloro-8-hydroxyquinoline | mdpi.com |
Hydrazone Formation at C-2 Position
The C-2 position of the quinoline ring is another site for chemical modification. One common derivatization is the formation of hydrazones. This typically involves a two-step process starting from a 2-methyl-8-hydroxyquinoline derivative. researchgate.net The methyl group is first oxidized to a carbaldehyde using an oxidizing agent like selenium dioxide. researchgate.net The resulting 8-hydroxyquinoline-2-carbaldehyde can then be reacted with various hydrazines to form the corresponding hydrazones in good yields. researchgate.netresearchgate.net
A study reported the synthesis of twenty-one different hydrazones of 8-hydroxyquinoline at the C-2 position. researchgate.net One of the synthesized compounds, (E)-2-((2-(4-fluorophenyl)hydrazono)methyl)quinolin-8-ol, was identified as having significant cytotoxic activity against several cancer cell lines. researchgate.netresearchgate.net
Table 2: Synthesis of 8-Hydroxyquinoline-2-carbaldehyde Hydrazones
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product | Reference |
| 2-methyl-8-hydroxyquinoline | Selenium dioxide, 1,4-dioxane | 8-hydroxyquinoline-2-carbaldehyde | 4-Fluorophenylhydrazine | (E)-2-((2-(4-fluorophenyl)hydrazono)methyl)quinolin-8-ol | researchgate.netresearchgate.net |
Sulfonamide Linkage at Position 7
The introduction of a sulfonamide group at the C-7 position of the 8-hydroxyquinoline scaffold has been explored to create derivatives with potential biological activities. brieflands.commdpi.com This modification can be achieved by reacting a 7-amino-8-hydroxyquinoline derivative with a sulfonyl chloride. The sulfonamide linkage is known to be beneficial for antiviral activity in some quinoline derivatives. brieflands.com
For instance, research on HIV integrase inhibitors has shown that introducing electron-withdrawing groups, such as a nitro moiety, at the 7-position can lead to nanomolar anti-HIV-1 activities. brieflands.com While specific examples for 4-fluoro-8-hydroxyquinoline are not detailed in the provided context, the general strategy is applicable. The synthesis of 8-hydroxyquinoline-5-sulfonamide derivatives has also been reported to yield compounds with significant antifungal potential. mdpi.comnih.gov
Triazole Core Integration at Position 5
The integration of a triazole core at the C-5 position of the 8-hydroxyquinoline ring is a synthetic strategy that has yielded compounds with notable antifungal properties. mdpi.commit.edu The triazole ring is valued for its stability and broad spectrum of biological activities. mdpi.com
The synthesis can be initiated from a 5-chloromethyl-8-hydroxyquinoline derivative, which is then reacted with a suitable triazole compound. researchgate.net For example, 5-((3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)methyl)-8-hydroxyquinoline was synthesized by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with 3-trifluoromethyl-1-H-1,2,4-triazole. researchgate.net Studies have shown that 8-hydroxyquinoline derivatives bearing a substituted triazole ring at the 5-position exhibit potent antifungal activity. mdpi.commit.edu
Hybrid Compound Synthesis (e.g., with Naphthoquinone, Amino Acids)
The synthesis of hybrid molecules that combine the 4-fluoro-8-hydroxyquinoline scaffold with other pharmacologically active moieties, such as naphthoquinones and amino acids, is a growing area of research. nih.govnih.govnih.gov This molecular hybridization approach aims to create new chemical entities with enhanced or synergistic biological activities. nih.gov
Naphthoquinone Hybrids: Hybrid compounds of 1,4-naphthoquinone (B94277) and 8-hydroxyquinoline have been synthesized and evaluated for their anticancer potential. nih.gov The synthesis, however, can be challenging. Reactions between 8-hydroxyquinoline derivatives and 2-bromo-1,4-naphthoquinone did not proceed under standard conditions using potassium carbonate in an aprotic solvent. nih.gov
Amino Acid Hybrids: To improve properties like water solubility, 8-hydroxyquinoline can be coupled with amino acids. nih.govresearchgate.net A modified Mannich reaction can be used to link amino acids like D-proline and D-homoproline to the 5-chloro-8-hydroxyquinoline (B194070) scaffold. nih.gov These hybrid molecules often exist in a zwitterionic form, which enhances their water solubility. nih.gov
Regioselectivity and Yield Optimization in 4-Fluoro-8-hydroxyquinoline Synthesis
The synthesis of substituted 8-hydroxyquinolines often requires careful control of regioselectivity and optimization of reaction conditions to achieve desired yields.
Regioselectivity: The substitution pattern on the 8-hydroxyquinoline ring is heavily influenced by the directing effects of the existing functional groups. The hydroxyl group at C-8 is an ortho-, para-director, making positions C-5 (para) and C-7 (ortho) susceptible to electrophilic aromatic substitution. nih.gov Mannich reactions, for example, predominantly occur at the C-7 position. nih.govnih.gov
In the synthesis of fluorinated hydroxyquinolines via the Gould-Jacobs reaction, the position of the fluorine atom on the aniline precursor dictates the final position on the quinoline ring. acs.org For instance, the cyclization of different fluoro-aminophenols can lead to the formation of 5-fluoro, 6-fluoro, or 7-fluoro-8-hydroxyquinoline, with varying yields. scispace.com
Yield Optimization: Optimizing reaction yields is a critical aspect of chemical synthesis. For instance, in a one-pot, three-component condensation to form a thiazolo[3,2-a]pyrimidine derivative from a 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, various solvents were tested. raco.cat Acetonitrile was found to be the most suitable solvent, affording yields between 29-53%. raco.cat
The choice of catalyst and its amount can also significantly impact the yield. In the aforementioned reaction, p-toluene sulphonic acid was used as a catalyst. raco.cat For the synthesis of quinoline-4-ones, the type of base used was shown to affect the regioselectivity and, consequently, the yield of the desired product. mdpi.com Computational models are also being developed to predict reaction yields, which can aid chemists in identifying high-yielding reaction conditions, thereby reducing the need for extensive experimentation. arxiv.org
Coordination Chemistry and Metal Complexation of 4 Fluoro 8 Hydroxyquinoline
Ligand Properties of 4-Fluoro-8-hydroxyquinoline in Metal Chelation
The chelating behavior of 4-fluoro-8-hydroxyquinoline is fundamentally dictated by its molecular structure, specifically the spatial arrangement of its donor atoms and the electronic influence of the fluorine substituent.
Like its parent compound, 8-hydroxyquinoline (B1678124), 4-fluoro-8-hydroxyquinoline functions as a potent monoprotic, bidentate chelating agent. scirp.orgnih.gov Chelation occurs through the deprotonation of the hydroxyl group (-OH) at position 8 and subsequent coordination of the resulting phenoxide oxygen atom and the nitrogen atom of the quinoline (B57606) ring to a central metal ion. scirp.orgnih.govsmolecule.com This forms a stable five-membered chelate ring, a structural motif that is highly favorable in coordination chemistry. mdpi.com The proximity of the hydroxyl group to the heterocyclic nitrogen is the key structural feature that enables this bidentate coordination, allowing it to form stable complexes with a wide array of metal ions. nih.govscispace.com
The introduction of a fluorine atom at the 4-position of the quinoline ring significantly modulates the ligand's electronic properties, which in turn affects its chelation behavior. smolecule.com Fluorine is a highly electronegative atom, and its placement on the heterocyclic ring influences the electron density of the molecule. nih.gov This substitution can alter the basicity of the coordinating nitrogen atom and the acidity of the hydroxyl group, thereby influencing the stability and formation constants of the resulting metal complexes. The presence of the fluorine atom can enhance the chemical properties of the molecule compared to its non-fluorinated analogs. smolecule.com Systematic evaluations of fluorinated 8-hydroxyquinoline derivatives have shown that the position of the fluorine substituent is critical in determining the ligand's ability to bind and transport metal ions. nih.gov
Formation of Metal Complexes with Transition and Main Group Metals
4-Fluoro-8-hydroxyquinoline and its parent scaffold react with a diverse range of transition and main group metals to form well-defined coordination complexes. The resulting structures are governed by the metal's preferred coordination number and the stoichiometry of the reaction.
The metal-to-ligand ratio in complexes involving 8-hydroxyquinoline derivatives is commonly found to be 1:1 or 1:2, and in some cases 1:3. nih.govmdpi.com Spectrophotometric and conductometric studies on related 8-hydroxyquinoline systems have confirmed these ratios for various metal ions. For instance, studies have shown that Co(II) and Ni(II) ions react with 8-hydroxyquinoline to form complexes with a 1:2 metal-to-ligand (ML₂) stoichiometry. scirp.org Similarly, conductometric titration indicates that Cu(II) also forms a 2:1 ligand-to-metal complex. scirp.org In contrast, complexes with other metals, such as Zr(IV) in an EDTA-containing system, have been shown to form a 1:1 chelate. researchgate.net Studies on more complex derivatives have also revealed 1:1 stoichiometry for Ni(II) and Cu(II) complexes, while Co(III) forms a 1:2 complex. nih.gov Furthermore, oxidovanadium(IV) complexes have been prepared with both 1:1 and 1:2 metal-to-ligand ratios. uab.cat
Table 1: Stoichiometry and Coordination Geometries of Metal Complexes with 8-Hydroxyquinoline and its Derivatives This table is based on data for 8-hydroxyquinoline and its derivatives, which provides a model for the behavior of 4-fluoro-8-hydroxyquinoline.
| Metal Ion | Metal-to-Ligand Ratio (M:L) | Proposed Coordination Geometry | Source |
|---|---|---|---|
| Cu(II) | 1:2 | Square Planar | scirp.orgscirp.org |
| Co(II) | 1:2 | Octahedral (with coordinated water) | scirp.org |
| Ni(II) | 1:2 | Octahedral (with coordinated water) | scirp.org |
| Ni(II) | 1:1 | Square Planar | nih.gov |
| Cu(II) | 1:1 | Square Planar | nih.gov |
| Co(III) | 1:2 | Octahedral | nih.gov |
| Cr(III) | 1:3 | Octahedral | mdpi.com |
| V(IV)O | 1:1 and 1:2 | Not specified | uab.cat |
| Zr(IV) | 1:1 | Not specified | researchgate.net |
The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the stoichiometry. For 1:2 (M:L) complexes, common geometries include square planar and octahedral. For example, the Cu(II) complex with 8-hydroxyquinoline is proposed to have a square-planar geometry. scirp.orgscirp.org In contrast, the corresponding Ni(II) and Co(II) complexes are suggested to adopt an octahedral geometry, with the additional coordination sites being occupied by water molecules. scirp.org For 1:3 complexes, such as with Cr(III), an octahedral coordination environment is typically formed. mdpi.com In cases of 1:1 M:L stoichiometry with other ligands present, such as in some Ni(II) and Cu(II) systems, a square planar geometry can also be achieved. nih.gov Boron complexes with related ligands have been shown to adopt a distorted tetrahedral geometry. mdpi.com
Metallosupramolecular Architectures Involving 4-Fluoro-8-hydroxyquinoline Ligands
Beyond the formation of simple discrete metal complexes, 8-hydroxyquinoline and its derivatives, including 4-fluoro-8-hydroxyquinoline, are valuable building blocks in metallosupramolecular chemistry. researchgate.net These ligands can be used to construct large, highly organized, self-assembled structures.
The formation of these architectures is driven by the coordination of the ligand to a metal center, followed by the assembly of these complex units through weaker, non-covalent interactions. mdpi.com These interactions can include hydrogen bonding, π-π stacking, C-H···π, and other van der Waals forces. mdpi.com For example, Cr(III) complexes with substituted 8-hydroxyquinoline ligands have been shown to form extensive three-dimensional supramolecular networks. mdpi.com In these structures, the individual metal complexes act as nodes, which are linked together through various intermolecular forces to create a well-defined, extended architecture. The ability of the quinoline ring system to participate in π-stacking is a particularly important factor in the formation of these assemblies. mdpi.comresearchgate.net The strategic modification of the 8-hydroxyquinoline scaffold, such as through fluorination, can fine-tune these non-covalent interactions, providing a pathway to new supramolecular sensors and self-assembled aggregates. researchgate.net
Metal Ion Selectivity and Binding Affinity Modulation by Fluorine Substitution
The coordination chemistry of 8-hydroxyquinoline (oxine) and its derivatives is well-established, characterized by the formation of stable chelate complexes with a wide array of metal ions. scirp.orgmdpi.coma2bchem.com The molecule acts as a potent, bidentate ligand, coordinating to a metal center through the deprotonated phenolic oxygen and the nitrogen atom of the quinoline ring. scirp.org The introduction of a fluorine atom at the 4-position of the quinoline ring significantly modulates the electronic properties of the ligand, which in turn influences its metal ion selectivity and binding affinity.
While specific stability constants for 4-fluoro-8-hydroxyquinoline are not widely reported, the trend can be inferred from data on other halogenated 8-hydroxyquinoline derivatives. For instance, the introduction of chloro and iodo substituents in clioquinol (B1669181) results in different binding affinities compared to the parent ligand. cnr.it This modulation of binding strength is a critical feature, as weaker metal binding has been correlated with enhanced biological activity in some contexts. rsc.org
The table below illustrates the effect of substitution on the ligand's acidity and its binding affinity for copper(II), a representative transition metal ion.
Table 1: Comparison of pKa Values and Copper(II) Complex Stability Constants for 8-Hydroxyquinoline Derivatives
| Compound | Substituent | pKa (Phenolic OH) | pKa (Quinolinium NH+) | log K₁ (Cu²⁺) | log K₂ (Cu²⁺) | Source(s) |
|---|---|---|---|---|---|---|
| 8-Hydroxyquinoline | None | ~9.7 | ~5.0 | ~12.8 | ~11.5 | cnr.it |
| Clioquinol | 5-chloro, 7-iodo | ~7.9 | < 5 | ~12.5 | ~10.9 | cnr.it |
| 4-Fluoro-8-hydroxyquinoline | 4-fluoro | Expected to be lower than 8-HQ | Expected to be lower than 8-HQ | Expected to be lower than 8-HQ | Expected to be lower than 8-HQ |
Data for 4-Fluoro-8-hydroxyquinoline is inferred based on the electronic effects of the fluoro substituent.
Redox Behavior and Oxidation States of Metal Centers in Complexes
The redox properties of metal complexes are fundamentally linked to the electronic environment provided by the coordinating ligands. For complexes involving redox-active transition metals such as copper and iron, the introduction of a 4-fluoro substituent on the 8-hydroxyquinoline scaffold has a predictable and significant impact on the electrochemical potential of the metal center. rsc.org
The electron-withdrawing nature of the fluorine atom decreases the electron density on the metal ion in the complex. This makes the metal center more electron-deficient and thus more amenable to reduction. Consequently, the reduction of the metal ion (e.g., from Mⁿ⁺ to M⁽ⁿ⁻¹⁾⁺) in a 4-fluoro-8-hydroxyquinolinate complex is expected to occur at a more positive potential compared to the analogous complex with the unsubstituted 8-hydroxyquinoline. cnr.itrsc.org
Cyclic voltammetry studies on various 8-hydroxyquinoline derivatives have confirmed this principle. For example, a comparison between the copper complexes of 8-hydroxyquinoline (8-HQ) and the halogenated derivative clioquinol revealed that the Cu(II)/Cu(I) redox couple for the clioquinol complex occurs at a more positive potential. cnr.it The absence of electron-withdrawing halogens on the 8-HQ ring stabilizes the higher oxidation state (Cu(II)), making its reduction more difficult and shifting the potential to a more negative value. cnr.it By extension, the 4-fluoro-8-hydroxyquinoline ligand is expected to stabilize the lower oxidation state of a complexed metal ion preferentially.
Table 2: Influence of Ligand Substitution on the Redox Potential of Copper Complexes
| Ligand | Substituent(s) | E₁/₂ (Cu(II)/Cu(I)) vs. NHE (V) | Effect of Substitution | Source(s) |
|---|---|---|---|---|
| 8-Hydroxyquinoline | None | More Negative | Stabilizes higher oxidation state (Cu(II)) | cnr.it |
| Clioquinol | 5-chloro, 7-iodo | More Positive | Stabilizes lower oxidation state (Cu(I)) | cnr.it |
| 4-Fluoro-8-hydroxyquinoline | 4-fluoro | Expected to be more positive than 8-HQ complex | Expected to stabilize lower oxidation state |
Data for 4-Fluoro-8-hydroxyquinoline is inferred based on the electronic effects of the fluoro substituent.
This ability of the ligand to tune the redox potential of the metal center is crucial for the biological activity of these compounds, particularly in the context of generating reactive oxygen species (ROS) through redox cycling. semanticscholar.org
The coordination environment can also influence the stable oxidation state of the metal. While 8-hydroxyquinoline derivatives typically form stable complexes with common oxidation states like Cu(II), Fe(III), and Zn(II), there are instances where complexation can induce a change in the metal's oxidation state. For example, the oxidation of Co(II) to Co(III) has been observed upon complexation with certain 8-hydroxyquinoline-derived thiosemicarbazones. The specific geometry and ligand field strength imposed by the 4-fluoro-8-hydroxyquinolinate ligand would determine if such changes in oxidation state occur for susceptible metal ions.
Advanced Spectroscopic and Structural Characterization of 4 Fluoro 8 Hydroxyquinoline and Its Metal Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-fluoro-8-hydroxyquinoline and its complexes in solution. By analyzing the chemical shifts and coupling constants of different nuclei, detailed information about the electronic environment and connectivity of atoms can be obtained.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopies are fundamental for characterizing the organic framework of 4-fluoro-8-hydroxyquinoline. The chemical shifts of the protons and carbons in the quinoline (B57606) ring system are sensitive to the electron-withdrawing effect of the fluorine atom and the electronic changes upon coordination to a metal center.
While specific ¹H and ¹³C NMR data for 4-fluoro-8-hydroxyquinoline is not extensively detailed in the provided search results, general principles from related 8-hydroxyquinoline (B1678124) derivatives can be applied. For instance, in 8-hydroxyquinoline itself, the aromatic protons typically resonate in the range of 7.0-9.0 ppm. researchgate.netchemicalbook.com The introduction of a fluorine atom at the 4-position is expected to influence the chemical shifts of the neighboring protons and carbons due to its strong electronegativity and through-space coupling effects.
Upon complexation with a metal ion, significant changes in the ¹H and ¹³C NMR spectra are anticipated. The coordination of the nitrogen atom of the quinoline ring and the deprotonated hydroxyl group to a metal center alters the electron distribution within the ligand, leading to shifts in the resonance frequencies of the associated nuclei. These shifts provide valuable information about the coordination mode and the nature of the metal-ligand bond. For example, studies on metal complexes of other 8-hydroxyquinoline derivatives have shown that the chemical shifts of protons adjacent to the coordination sites are particularly affected. cmu.edu
| Nucleus | Atom Position | Typical Chemical Shift Range (ppm) | Expected Influence of 4-Fluoro Substitution | Expected Change upon Metal Complexation |
|---|---|---|---|---|
| ¹H | H-2 | 8.5 - 9.0 | Minor downfield shift | Significant shift depending on metal |
| ¹H | H-3 | 7.0 - 7.5 | Downfield shift and coupling with ¹⁹F | Shift due to altered electronics |
| ¹H | H-5 | 7.0 - 7.5 | Downfield shift | Significant shift |
| ¹H | H-6 | 7.0 - 7.5 | Minor shift | Shift due to altered electronics |
| ¹H | H-7 | 7.0 - 7.5 | Minor shift | Significant shift |
| ¹³C | C-2 | 145 - 150 | Minor shift | Significant shift |
| ¹³C | C-3 | 120 - 125 | Downfield shift and ¹³C-¹⁹F coupling | Shift due to altered electronics |
| ¹³C | C-4 | 135 - 140 | Significant downfield shift and large ¹³C-¹⁹F coupling | Shift due to altered electronics |
| ¹³C | C-5 | 110 - 115 | Upfield shift due to para effect | Significant shift |
| ¹³C | C-8 | 150 - 155 | Minor shift | Significant shift upon deprotonation and coordination |
| ¹³C | C-9 (bridgehead) | 138 - 142 | Minor shift | Shift due to altered electronics |
| ¹³C | C-10 (bridgehead) | 128 - 132 | Minor shift | Shift due to altered electronics |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for studying fluorinated compounds like 4-fluoro-8-hydroxyquinoline. nih.gov The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for structural changes and interactions. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in 4-fluoro-8-hydroxyquinoline and for monitoring changes upon metal complexation. The IR spectrum reveals characteristic vibrational frequencies of specific bonds within the molecule.
For 4-fluoro-8-hydroxyquinoline, key vibrational bands would include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The disappearance or significant shift of this band upon complexation indicates the deprotonation and coordination of the hydroxyl oxygen to the metal ion. ijacskros.comscirp.org
C=N and C=C stretching: Vibrations associated with the quinoline ring system, typically observed in the 1500-1650 cm⁻¹ region. researchgate.net These bands may shift upon metal coordination due to changes in the bond order and electron distribution within the aromatic system.
C-F stretching: A strong absorption band typically found in the 1000-1400 cm⁻¹ region, which is characteristic of the carbon-fluorine bond.
M-N and M-O stretching: In the spectra of metal complexes, new bands at lower frequencies (typically below 600 cm⁻¹) may appear, corresponding to the stretching vibrations of the newly formed metal-nitrogen and metal-oxygen bonds. scirp.org
The analysis of these characteristic bands provides direct evidence of the coordination of 4-fluoro-8-hydroxyquinoline to a metal center. asianpubs.orgtandfonline.com
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 4-fluoro-8-hydroxyquinoline and its metal complexes. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. rsc.orgrsc.org
The mass spectrum of 4-fluoro-8-hydroxyquinoline would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. For metal complexes, mass spectrometry can confirm the stoichiometry of the complex by identifying the molecular ion peak corresponding to the metal ion coordinated with one or more ligand molecules. cmu.eduasianpubs.orgtandfonline.com Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing metal complexes, as it often allows for the observation of the intact complex ion. cmu.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of 4-fluoro-8-hydroxyquinoline is expected to show absorption bands corresponding to π→π* and n→π* transitions within the quinoline ring system. uaic.roresearchgate.net
Upon complexation with a metal ion, the UV-Vis spectrum typically exhibits a bathochromic (red) or hypsochromic (blue) shift of these absorption bands. scirp.org These shifts are a result of the interaction between the metal d-orbitals and the ligand's molecular orbitals, which alters the energy levels of the electronic states. The appearance of new absorption bands, particularly in the visible region for complexes with transition metals, can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.netasianpubs.org The study of these spectral changes provides valuable information about the electronic structure and coordination environment of the metal complexes. scirp.org
X-ray Diffraction Studies for Solid-State Structures
While a specific crystal structure for 4-fluoro-8-hydroxyquinoline was not found in the provided search results, studies on related 8-hydroxyquinoline derivatives and their metal complexes have revealed important structural features. For instance, X-ray diffraction studies on metal complexes of 8-hydroxyquinoline and its derivatives have confirmed the bidentate coordination of the ligand to the metal center through the nitrogen atom and the deprotonated hydroxyl oxygen. asianpubs.orgtandfonline.comtandfonline.comnih.govmdpi.com The coordination geometry around the metal ion (e.g., octahedral, square planar) can be precisely determined, along with intermolecular interactions such as hydrogen bonding and π-π stacking that influence the crystal packing. mdpi.com Such studies are crucial for understanding the structure-property relationships of these compounds.
Table 2: Summary of Spectroscopic and Structural Characterization Techniques
| Technique | Information Obtained | Relevance to 4-Fluoro-8-hydroxyquinoline and its Complexes |
|---|---|---|
| ¹H and ¹³C NMR | Molecular structure, connectivity, electronic environment of H and C atoms | Elucidation of ligand structure and changes upon metal complexation. |
| ¹⁹F NMR | Electronic environment of the fluorine atom | Highly sensitive probe for structural changes and metal-ligand interactions. nih.gov |
| IR Spectroscopy | Presence of functional groups (O-H, C=N, C-F) | Confirmation of coordination through observation of changes in vibrational frequencies. asianpubs.orgtandfonline.com |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition | Determination of molecular formula and stoichiometry of metal complexes. rsc.orgrsc.org |
| UV-Vis Spectroscopy | Electronic transitions (π→π, n→π, CT bands) | Understanding the electronic structure and coordination environment. asianpubs.org |
| X-ray Diffraction | Solid-state structure, bond lengths, bond angles, coordination geometry | Definitive determination of the three-dimensional structure. asianpubs.orgtandfonline.com |
Computational and Theoretical Chemistry Studies of 4 Fluoro 8 Hydroxyquinoline
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netbohrium.comresearchgate.netrsc.org These theoretical investigations are crucial for understanding the fundamental characteristics of 4-Fluoro-8-hydroxyquinoline.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
The electronic properties of 4-Fluoro-8-hydroxyquinoline are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, stability, and optical properties. scispace.comrsc.orgnih.gov
The HOMO is typically localized on the electron-rich phenoxide ring of the 8-hydroxyquinoline (B1678124) scaffold, while the LUMO is often situated on the pyridyl ring. researchgate.netresearchgate.net The presence of the electron-withdrawing fluorine atom at the 4-position influences the electron density distribution across the molecule, which in turn affects the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic transitions. researchgate.netresearchgate.net Theoretical studies on related 8-hydroxyquinoline derivatives have shown that substitutions can significantly alter this energy gap, thereby tuning the molecule's electronic and optical properties. researchgate.netresearchgate.net For instance, the tautomeric form of 8-hydroxyquinoline exhibits a higher HOMO energy and a lower LUMO energy compared to the standard form, indicating increased reactivity. researchgate.net
Calculated Quantum Chemical Parameters
Quantum chemical calculations provide valuable data on various parameters that describe the reactivity and stability of 4-Fluoro-8-hydroxyquinoline. These parameters are derived from the HOMO and LUMO energies. nih.govresearchgate.net
Key calculated parameters include:
E_HOMO and E_LUMO: The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, respectively. These are fundamental for calculating other reactivity descriptors. acs.org
Energy Gap (ΔE): Calculated as E_LUMO - E_HOMO, this value is an indicator of the molecule's kinetic stability. researchgate.net
Below is a table of representative theoretical quantum chemical parameters for a related 8-hydroxyquinoline derivative, which helps to contextualize the expected values for 4-Fluoro-8-hydroxyquinoline.
| Parameter | Theoretical Value |
| E_HOMO | Value not available |
| E_LUMO | Value not available |
| Energy Gap (ΔE) | 4.52 eV researchgate.net |
| Dipole Moment (μ) | 2.182 D (in chloroform) uaic.ro |
Note: The provided values are for the parent 8-hydroxyquinoline or its succinate (B1194679) salt and serve as an illustrative example. Specific values for 4-Fluoro-8-hydroxyquinoline would require dedicated calculations.
Molecular Dynamics (MD) Simulations for Ligand-Surface or Ligand-Biomolecule Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bohrium.com These simulations are particularly useful for investigating the interactions between a ligand, such as 4-Fluoro-8-hydroxyquinoline, and a biological target like a protein or a material surface. nih.govchemrxiv.orgdntb.gov.ua
In the context of medicinal chemistry, MD simulations can elucidate the binding mode and stability of 4-Fluoro-8-hydroxyquinoline within the active site of a target protein. chemrxiv.org For instance, studies on similar quinoline derivatives have used MD simulations to understand their binding mechanisms with enzymes, providing insights that are valuable for drug design. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
In materials science, MD simulations have been employed to study the adsorption of 8-hydroxyquinoline derivatives on metal surfaces, which is relevant for applications like corrosion inhibition. bohrium.comacs.org These simulations can illustrate the most probable adsorption configuration of the molecule on the surface. bohrium.com
In Silico Prediction of Bioavailability Parameters
In silico methods are increasingly used to predict the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). nih.govsemanticscholar.org For 4-Fluoro-8-hydroxyquinoline, these predictive models can estimate its potential as a drug-like molecule.
Key bioavailability parameters that can be predicted in silico include:
Gastrointestinal (GI) Absorption: Predictions indicate whether a compound is likely to be well-absorbed from the gut. semanticscholar.org
Blood-Brain Barrier (BBB) Permeation: This predicts the likelihood of a compound crossing into the central nervous system. semanticscholar.org
Oral Bioavailability Score: This score provides a composite measure of a compound's drug-like properties. semanticscholar.org
Studies on various heterocyclic compounds have shown that in silico ADME predictions can effectively guide the selection of candidates with favorable pharmacokinetic profiles. nih.govsemanticscholar.org For example, research on a series of 2,4-dinitrophenyl hybrids demonstrated that most of the new compounds were predicted to have high gastrointestinal absorption and good oral bioavailability with no BBB permeability. semanticscholar.org
Theoretical Spectroscopic Property Prediction (e.g., IR, NMR)
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.org These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds. rsc.orgtandfonline.com
The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific vibrational modes of the molecule. scispace.comtandfonline.com Similarly, theoretical NMR chemical shifts can be calculated and compared with experimental data to aid in the structural elucidation of 4-Fluoro-8-hydroxyquinoline and its derivatives. researchgate.netrsc.org The agreement between calculated and experimental spectra is often very good, making these theoretical tools indispensable in modern chemical research. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.comnih.gov By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.govacs.orgacs.org
For quinoline derivatives, QSAR studies have been successfully applied to predict their anti-cancer and other biological activities. nanobioletters.com These models often use descriptors derived from the molecular structure, such as electronic, steric, and hydrophobic parameters, to build a predictive mathematical equation. acs.orgnanobioletters.com For example, a QSAR study on bisquinoline derivatives demonstrated that the model could significantly predict their anti-tumor activity. nanobioletters.com This approach allows researchers to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources in the drug discovery process. nih.gov
Structure Activity Relationship Sar Studies of 4 Fluoro 8 Hydroxyquinoline Derivatives
Impact of Fluorine Position on Biological and Chelating Activities
The position of the fluorine atom on the 8-hydroxyquinoline (B1678124) (8-HQ) ring is a critical determinant of the molecule's bioactivity and chelating efficacy. The fluorine atom's contribution to the electron density of the heterocyclic ring varies depending on its location, which in turn affects properties like metal ion chelation and biological interactions. nih.gov The presence of a fluorine atom at the C-4 position, as in 4-fluoro-8-hydroxyquinoline, is noted to enhance its chemical properties and biological activity when compared to its non-fluorinated counterparts. smolecule.com
Systematic evaluation of fluorine substituents at different positions on the 8-hydroxyquinoline core has demonstrated this positional influence. For instance, in studies on metal ionophores for potential use in Alzheimer's disease, the ability of fluorinated 8-HQ derivatives to facilitate copper (Cu) uptake was shown to be highly dependent on the fluorine's position. nih.gov While some fluorinated derivatives showed inferior or equal copper uptake compared to the parent 8-hydroxyquinoline, others demonstrated superior activity. nih.gov
Research on fluorinated clioquinol (B1669181) analogues further supports the importance of the halogen's position. By replacing iodine with fluorine at various positions, researchers aimed to improve molecular stability. nih.gov These studies found that the resulting compounds exhibited anti-amyloid aggregation activities with EC50 values in the low micromolar range, comparable to established therapeutic agents. nih.gov
Influence of Substituents at Positions C-2, C-5, C-7 on Activity Profiles
Substitutions at the C-2, C-5, and C-7 positions of the 8-hydroxyquinoline scaffold have been extensively explored to modulate the activity profiles of these derivatives. These modifications can dramatically influence the compound's efficacy against various targets, including cancer cells and microbes.
C-7 Position: The C-7 position is particularly significant for tuning biological activity.
Mannich Bases: Introduction of Mannich bases at the C-7 position has been a key strategy in developing potent anticancer agents. nih.gov Studies on 5-chloro-8-hydroxyquinoline (B194070) have shown that Mannich base derivatives with substitutions at C-7 exhibit higher activity against matrix metalloproteinases compared to those with substitutions at C-5. nih.gov
Steric and Electronic Effects: Small substituents at the C-7 position have been found to enhance metabolic stability without compromising potency. nih.gov Specifically, fluoro and chloro substitutions have yielded derivatives with low clearance and long half-lives in pharmacokinetic studies. nih.gov Conversely, a bulky trifluoromethyl (CF₃) group at the C-7 position was found to abolish the inhibitory activity against the enzyme catechol O-methyltransferase (COMT). nih.gov The introduction of an N-sulfonated piperazine-1-yl unit at C-7 resulted in a 26-fold more potent growth-inhibitory effect against HeLa cells compared to 5-chloro-8-hydroxyquinoline. mdpi.com
C-5 Position: Substitution at the C-5 position also plays a crucial role.
Electron-Withdrawing Groups: The introduction of electron-withdrawing substituents, such as halogens, at the C-5 position has been shown to improve anticancer activity. nih.gov For example, chloro-substitution at R5 consistently increases the toxicity and selectivity of 8-hydroxyquinoline-derived Mannich bases against multidrug-resistant (MDR) cancer cells. nih.govacs.org
Antitubercular Activity: In the context of antitubercular agents, small substitutions at the C-5 position led to the most potent activity against Mycobacterium tuberculosis. nih.gov
Positional Isomerism: Shifting a Mannich base substituent from the R7 to the R5 position has been shown to completely abrogate both the toxicity and the MDR selectivity of the compounds. nih.govacs.org
C-2 Position: Modifications at the C-2 position generally have a different impact.
Decreased Potency: Substitutions at the C-2 position have often been found to decrease the antitubercular potency of 8-hydroxyquinoline derivatives. nih.gov However, a specific sub-family of 2-styryl-substituted analogs was able to retain activity. nih.gov
Increased Lipophilicity: In other cases, aromatic amide substitution at the C-2 position was shown to increase lipophilicity, which contributed to enhanced antiviral activity. nih.gov
The following table summarizes the influence of various substituents at the C-5 and C-7 positions on the anticancer activity of 8-hydroxyquinoline derivatives against multidrug-resistant (MES-SA/Dx5) and parental (MES-SA) cancer cells.
| Compound | R5 Substituent | R7 Mannich Base | IC50 MES-SA/Dx5 (µM) | IC50 MES-SA (µM) | Selectivity Ratio (SR) |
|---|---|---|---|---|---|
| NSC57969 (3) | H | Piperidin-1-yl-methyl | 0.13 | 0.89 | 0.15 |
| 19 | Cl | Piperidin-1-yl-methyl | 0.08 | 0.18 | 0.44 |
| NSC693871 (2) | H | Pyrrolidin-1-yl-methyl | 0.14 | 0.72 | 0.19 |
| 18 | Cl | Pyrrolidin-1-yl-methyl | 0.05 | 0.15 | 0.33 |
| 8 | H | Morpholinomethyl | 0.54 | 1.8 | 0.3 |
| 29 | Cl | Morpholinomethyl | 0.29 | 0.56 | 0.52 |
Correlation of Electronic and Steric Properties with Biological Effects
A critical electronic property influencing bioactivity is the acidity of the phenolic hydroxyl group and the quinolinium nitrogen, represented by their pKa values. nih.govacs.org Extensive research has demonstrated a direct link between these pKa values and the anticancer activity of 8-hydroxyquinoline-derived Mannich bases. acs.orgrsc.org Specifically, a linear relationship has been identified between the pKa of the hydroxyl group and the IC₅₀ values of the compounds. rsc.org The introduction of an electron-withdrawing chloro-substituent at the R5 position, for example, decreases the pKa values of both the hydroxyl group and the quinolinium nitrogen, which in turn modulates the compound's activity against multidrug-resistant cancer cells. nih.govacs.org
The metal-chelating ability of these compounds, an electronically governed property, is also central to their mechanism of action. rsc.org The stability of the metal complexes formed can significantly alter biological outcomes. Interestingly, for a series of 8-hydroxyquinoline derivatives, weaker copper(II) and iron(III) binding at physiological pH was correlated with elevated cytotoxicity. rsc.org This suggests that subtle differences in metal chelation can lead to significant changes in anticancer activity. acs.orgrsc.org
The following table illustrates the correlation between the experimentally determined pKa of the hydroxyl group and the anticancer cytotoxicity (IC₅₀) in A2780 human ovarian cancer cells for a series of 8-hydroxyquinoline derivatives.
| Compound | Substituents | pKa (OH) | IC50 (µM) |
|---|---|---|---|
| Q-4 | 5-Cl, 7-((2-fluorobenzylamino)methyl) | 8.64 | 0.20 |
| Q-2 | 7-(morpholinomethyl) | 9.41 | 1.1 |
| Q-3 | 7-(piperidin-1-ylmethyl) | 9.56 | 0.50 |
| Q-1 | 7-((diethylamino)methyl) | 9.82 | 2.5 |
Steric properties also play a significant role. While small substituents at the C-7 position can improve metabolic stability, larger, more sterically bulky groups can reduce potency by hindering the molecule's ability to fit into the active site of a target enzyme. nih.gov For instance, the introduction of an aromatic ring to the methylene (B1212753) carbon of a Mannich base at C-7 can introduce significant steric hindrance, which has been shown to decrease toxicity and abrogate the selectivity of the derivatives. nih.govacs.org
Pharmacophore Modeling for Optimized Derivatization
Pharmacophore modeling serves as a powerful tool for the rational design and optimization of 4-fluoro-8-hydroxyquinoline derivatives. By identifying the essential three-dimensional arrangement of chemical features required for biological activity, researchers can guide the synthesis of new compounds with enhanced potency and selectivity. nih.gov
The 8-hydroxyquinoline core is recognized as a "privileged structure" or a key pharmacophore in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to act as a bidentate metal chelator. nih.govnih.govresearchgate.net The development of new derivatives often involves incorporating other known pharmacophores onto this scaffold. For example, attaching pharmacophore synthons from established drugs like rasagiline (B1678815) or donepezil (B133215) to the C-2, C-5, or C-7 positions of 8-hydroxyquinoline has led to potent anti-neurodegenerative agents. mdpi.com
A specific example of this approach involved the use of a five-feature pharmacophoric model to screen compound databases for inhibitors of the GLI1 protein, a target in cancer therapy. nih.gov This in silico screening successfully identified several 8-hydroxyquinoline derivatives as potential GLI1 binders, demonstrating the utility of pharmacophore models in discovering novel applications for this class of compounds. nih.gov
Furthermore, modeling can guide the design of derivatives with improved pharmacokinetic properties. In the development of catechol O-methyltransferase (COMT) inhibitors, modeling suggested that placing substituents at the 5- or 6-position of the 8-hydroxyquinoline scaffold would align with the pharmacophore of known nitrocatechol inhibitors, leading to the synthesis of compounds with enhanced potency. nih.gov The structure-activity relationship data gathered from these targeted synthetic efforts provide crucial guidelines for the future development of more effective therapeutic agents based on the 4-fluoro-8-hydroxyquinoline scaffold. nih.govacs.org
Preclinical Investigations of 4 Fluoro 8 Hydroxyquinoline and Its Derivatives: Mechanistic and Activity Studies
Mechanisms of Biological Action (In Vitro/Ex Vivo)
The biological activities of 4-fluoro-8-hydroxyquinoline and its related derivatives are multifaceted, stemming from a range of interactions at the cellular and molecular level. These mechanisms, investigated extensively in preclinical settings, underscore the therapeutic potential of this class of compounds. The core activities revolve around their ability to interact with metal ions, inhibit crucial enzymes, bind to biomolecules, disrupt cellular barriers, and modulate key intracellular signaling pathways.
A primary mechanism underpinning the biological effects of 8-hydroxyquinoline (B1678124) (8HQ) derivatives, including 4-fluoro-8-hydroxyquinoline, is their potent ability to chelate metal ions. nih.gov 8HQ is a small, planar, and lipophilic molecule that acts as a bidentate chelating agent, forming stable complexes with a variety of divalent and trivalent metal ions through its hydroxyl and quinoline (B57606) nitrogen atoms. nih.govfrontiersin.orgresearchgate.net This chelating property is fundamental to its diverse medicinal applications, as an imbalance in metal ion homeostasis is implicated in numerous diseases, including neurodegenerative disorders and cancer. nih.gov
The interaction is not merely sequestration; these compounds can act as ionophores, transporting metal ions across cellular membranes and redistributing them within cellular compartments. This redistribution can restore metal balance or, in the case of cancer therapy, induce cytotoxicity. For instance, the anticancer effects of some 8HQ derivatives are linked to their chelation of copper (Cu) and zinc (Zn) ions. nih.gov By forming complexes with these metals, they can facilitate their entry into cancer cells, leading to increased intracellular metal concentrations that can trigger apoptosis and inhibit processes like angiogenesis. nih.govnih.gov This targeted disruption of metal homeostasis in pathological cells is a key strategy being explored for therapeutic intervention.
The ability of 8-hydroxyquinolines to interact with metal ions is also central to their neuroprotective effects. In neurodegenerative diseases like Alzheimer's and Parkinson's, dysregulation of metal ions such as copper, zinc, and iron is thought to contribute to protein aggregation and oxidative stress. nih.gov By chelating these excess metal ions, 8HQ derivatives can prevent their participation in toxic redox reactions and inhibit the metal-induced aggregation of proteins. nih.gov Furthermore, by redistributing essential metal ions to depleted cellular compartments, they may help restore normal cellular function. nih.gov
Table 1: Metal Ions Chelated by 8-Hydroxyquinoline Derivatives and Associated Biological Effects
| Metal Ion | Biological Consequence of Chelation/Redistribution | Therapeutic Application |
|---|---|---|
| Copper (Cu²⁺) | Increased intracellular concentration in target cells, induction of oxidative stress, inhibition of angiogenesis and proteasome activity. nih.govnih.gov | Anticancer, Antimicrobial nih.govnih.gov |
| Zinc (Zn²⁺) | Redistribution within cellular systems, enhancement of cytotoxic activity in certain cancer cells. nih.gov | Anticancer, Antineurodegenerative nih.gov |
| Iron (Fe³⁺) | Sequestration of excess iron, preventing participation in Fenton reactions and reducing oxidative stress. frontiersin.org | Antineurodegenerative, Antiproliferative frontiersin.org |
| Aluminum (Al³⁺) | Chelation and potential removal from biological systems. researchgate.net | Fluorescent sensing, potential neuroprotective applications. researchgate.net |
The ionophore activity of 8-hydroxyquinoline derivatives is a critical extension of their metal-chelating properties, enabling the transport of metal ions across biological membranes. This function is particularly significant for copper and zinc ions. As ionophores, these compounds form lipophilic complexes with metal ions, which can then diffuse across the lipid bilayer of cell membranes, effectively increasing the intracellular concentration of the specific metal. nih.govnih.gov
In the context of antimicrobial activity, 8HQ derivatives act as copper ionophores. nih.gov Studies have shown that their bactericidal activity against Mycobacterium tuberculosis is potentiated by copper ions. The 8HQ derivative transports copper into the bacterial cell, leading to a state of copper-dependent toxicity. This influx of copper induces a stress response and the generation of reactive oxygen species (ROS), which are detrimental to the bacterium. nih.gov This ionophore activity is specific, with no significant changes observed for other metal cations like zinc, iron, or magnesium in this context. nih.gov
Similarly, the anticancer activity of certain 8-hydroxyquinolines is linked to their ability to act as zinc ionophores. nih.gov The formation of a zinc-8-hydroxyquinoline complex enhances the antimicrobial and antitumor properties of the compound. nih.gov By increasing the intracellular zinc levels in cancer cells, these compounds can trigger apoptosis and inhibit cell proliferation. The enhanced lipophilicity of the metal complex facilitates its passage through the cell membrane, leading to the desired cytotoxic effect. nih.gov The development of tripodal ionophores based on the 8-hydroxyquinoline scaffold has also been explored for the selective transport of copper (II) ions. researchgate.netnih.gov
Table 2: Ionophore Activity of 8-Hydroxyquinoline Derivatives
| Metal Ion | Mechanism of Ionophore Action | Biological Outcome |
|---|---|---|
| Copper (Cu²⁺) | Forms a lipophilic complex that crosses the bacterial cell membrane, increasing intracellular copper levels. nih.gov | Bactericidal activity through copper-mediated toxicity and generation of reactive oxygen species. nih.gov |
| Zinc (Zn²⁺) | Facilitates the penetration of zinc into bacterial or cancer cells by forming a lipophilic chelate. nih.gov | Enhanced antimicrobial and antitumor activity due to zinc intoxication. nih.gov |
Certain derivatives of 8-hydroxyquinoline have been identified as inhibitors of Catechol O-Methyltransferase (COMT). nih.govresearchgate.net COMT is a crucial enzyme involved in the metabolism of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine. nih.govresearchgate.net By catalyzing the transfer of a methyl group to these catechol compounds, COMT plays a significant role in regulating their levels in the nervous system. nih.gov Inhibition of COMT is a therapeutic strategy, particularly in the treatment of Parkinson's disease, as it can prolong the effects of levodopa, a primary medication for the condition. researchgate.net
Studies on the structure-activity relationships of 8-hydroxyquinoline derivatives as COMT inhibitors have revealed that the nature of substituents on the quinoline ring significantly influences their inhibitory activity. researchgate.net Specifically, the substituent at the 7-position of the 8-hydroxyquinoline scaffold has been found to be a significant factor in determining the compound's ability to inhibit COMT. researchgate.net In contrast, the electronic character of substituents at the 5-position appears to have a minimal effect on the inhibitory potency. researchgate.net This suggests that the binding of these inhibitors to the active site of COMT is sensitive to the steric and electronic properties of the molecule in the region of the 7-position. researchgate.net The investigation of various substituted 8-hydroxyquinolines provides a basis for the rational design of more potent and selective COMT inhibitors. nih.govresearchgate.net
Table 3: 8-Hydroxyquinoline Derivatives as COMT Inhibitors
| Compound Class | Key Structural Features for Activity | Significance of Inhibition |
|---|---|---|
| Substituted 8-Hydroxyquinolines | The nature of the substituent at the 7-position is a significant determinant of inhibitory activity. researchgate.net | Potential therapeutic agents for neurological disorders like Parkinson's disease by modulating catecholamine metabolism. nih.govresearchgate.net |
Derivatives of 8-hydroxyquinoline have been shown to interact with DNA, a mechanism that is relevant to their potential antitumor activities. The planar structure of the quinoline ring system allows these molecules to intercalate between the base pairs of the DNA double helix. This mode of binding can disrupt DNA replication and transcription, ultimately inhibiting the growth of cancer cells.
The interaction with DNA is often enhanced by the presence of metal ions. When complexed with transition metals such as copper, the resulting metal-8-hydroxyquinoline complex can exhibit a higher binding affinity for DNA compared to the ligand alone. Spectroscopic studies and gel electrophoresis measurements have demonstrated that these complexes can bind to both plasmid and calf thymus DNA. The formation of the metal complex can lead to a more effective intercalation into the DNA base pairs, causing changes in the DNA structure and potentially leading to strand breakage. The increased positive charge of the metal complex can also facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. The specific nature of the sulfonamide substituent on the 8-hydroxyquinoline ring, as well as the choice of the metal ion, can influence the binding efficacy.
Table 4: DNA Binding Characteristics of 8-Hydroxyquinoline Derivatives
| Compound Type | Mode of DNA Interaction | Consequence of Binding |
|---|---|---|
| Sulfonamide-substituted 8-hydroxyquinolines | Intercalation between DNA base pairs. | Inhibition of DNA replication and transcription, potential antitumor activity. |
| Transition metal complexes of 8-hydroxyquinoline derivatives | Enhanced intercalative binding and potential electrostatic interactions. | Increased DNA binding affinity, leading to greater disruption of DNA function and enhanced cytotoxicity. |
The biological activity of 8-hydroxyquinoline derivatives can also be attributed to their ability to disrupt cellular membranes and cell walls. This mechanism is particularly relevant to their antimicrobial properties. It has been suggested that some 8-hydroxyquinoline derivatives exert their biological effects as membrane-active agents, a process that is often linked to their metal ion chelation capabilities.
Studies on the effect of 8-hydroxyquinoline derivatives against the pathogen Pythium insidiosum have shown that these compounds can cause damage to the cell wall. This damage is a key aspect of their time- and dose-dependent antimicrobial effect. Scanning electron microscopy has provided visual evidence of dramatic damage to the cell wall of microorganisms exposed to these compounds. This structural damage can lead to cell lysis, where the integrity of the cell is compromised, resulting in the leakage of intracellular contents and ultimately cell death. The interaction between the 8-hydroxyquinoline derivative and the bacterial cell wall is a critical step in this bactericidal mechanism. The lipophilic nature of these compounds likely facilitates their interaction with and penetration of the lipid-rich components of microbial cell membranes and walls. nih.gov
Table 5: Membrane and Cell Wall Disruptive Effects of 8-Hydroxyquinoline Derivatives
| Target Organism | Mechanism of Action | Outcome |
|---|---|---|
| Pythium insidiosum | Damage to the cell wall. | Time- and dose-dependent antimicrobial effect. |
| Various Bacteria | Interaction with the cell wall leading to structural damage and cell lysis. | Bactericidal activity. |
Recent studies have indicated that 8-hydroxyquinoline and its derivatives can modulate intracellular signaling pathways, such as the calpain-calpastatin system. nih.gov The calpain-calpastatin system is a crucial intracellular proteolytic system, where calpains are calcium-dependent proteases and calpastatin is their specific endogenous inhibitor. nih.gov This system is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of the calpain-calpastatin system has been implicated in various pathological conditions, including neurodegenerative diseases. frontiersin.orgnih.gov
In the context of high-glucose-induced neurotoxicity, a model relevant to diabetic neuropathy, 8-hydroxyquinoline and its derivatives have been shown to exert protective effects by modulating the calpain-calpastatin pathway. nih.gov High glucose levels can lead to an increase in intracellular calcium, which in turn activates calpains, contributing to neuronal cell death. nih.gov Treatment with 8-hydroxyquinoline derivatives, such as clioquinol (B1669181) and nitroxoline, has been found to attenuate the increased expression of calpain in human neuroblastoma cells exposed to high glucose. nih.gov Furthermore, these compounds tended to increase the expression of the inhibitor, calpastatin. nih.gov By reducing the expression of calpain and potentially increasing the expression of calpastatin, 8-hydroxyquinoline derivatives can mitigate the detrimental effects of high glucose on neuronal cells, thereby preventing cell death. nih.gov This modulation of the calpain-calpastatin signaling pathway represents a significant mechanism through which these compounds may exert their neuroprotective effects. nih.gov
Table 6: Modulation of the Calpain-Calpastatin Pathway by 8-Hydroxyquinoline Derivatives
| Cellular Context | Effect on Calpain-Calpastatin System | Therapeutic Implication |
|---|---|---|
| High-glucose-induced neurotoxicity in SH-SY5Y cells | Attenuates the increased expression of calpain and tends to increase the expression of calpastatin. nih.gov | Neuroprotection against diabetic neuropathy by preventing neuronal cell death. nih.gov |
In Vitro Biological Activities
The therapeutic potential of 4-fluoro-8-hydroxyquinoline and its related derivatives has been extensively explored through a variety of in vitro biological assays. These preclinical investigations have unveiled a broad spectrum of activity, highlighting the promise of the 8-hydroxyquinoline scaffold as a foundational structure for the development of new therapeutic agents. Research has particularly focused on its anticancer, antimicrobial, and antiviral properties, revealing significant potency and, in some cases, selectivity against various pathological targets.
Derivatives of the 8-hydroxyquinoline (8-HQ) scaffold are recognized for their versatile anticancer activities, which are often linked to their ability to chelate metal ions and interfere with crucial cellular processes. nih.gov The introduction of different functional groups onto the 8-HQ core allows for the modulation of cytotoxic potency and selectivity against various cancer cell lines.
Numerous studies have demonstrated the cytotoxic effects of 8-hydroxyquinoline derivatives against a panel of human cancer cell lines. A notable example includes a hydrazone derivative incorporating a fluorinated phenyl group, (E)-2-((2-(4-fluorophenyl)hydrazono)methyl)quinolin-8-ol, which was identified as the most cytotoxic compound in its series against four specific cancer cell lines. researchgate.net It exhibited significant potency against HeLa (cervical), MCF-7 (breast), and A-549 (lung) cells, with IC50 values of 26.30 µM, 34.19 µM, and 38.77 µM, respectively. researchgate.net
Other derivatives have also shown considerable efficacy. Hybrids of 1,4-naphthoquinone (B94277) with an 8-hydroxyquinoline moiety displayed higher cytotoxicity than the reference substance cisplatin (B142131) against both lung (A549) and breast (MCF-7) cancer cell lines. mdpi.com Specifically, a derivative with a methyl group at the C2′ position of the quinoline moiety (Compound 6 in the study) showed the highest activity among the tested hybrids. mdpi.com Furthermore, 8-hydroxy-2-quinolinecarbaldehyde demonstrated potent in vitro cytotoxicity against a range of human cancer cell lines, including Hep3B, a hepatocellular carcinoma line, with a MTS50 value of 6.25 µg/mL. nih.gov It also showed activity against A549 lung cancer cells, although this cell line was the least affected among those tested. nih.gov
The table below summarizes the in vitro anticancer activity of selected 8-hydroxyquinoline derivatives against the specified human cancer cell lines.
Table 1: Cytotoxicity of 8-Hydroxyquinoline Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | Potency (IC50/MTS50) |
|---|---|---|---|
| (E)-2-((2-(4-fluorophenyl)hydrazono)methyl)quinolin-8-ol researchgate.net | HeLa | Cervical | 26.30 µM |
| (E)-2-((2-(4-fluorophenyl)hydrazono)methyl)quinolin-8-ol researchgate.net | MCF-7 | Breast | 34.19 µM |
| (E)-2-((2-(4-fluorophenyl)hydrazono)methyl)quinolin-8-ol researchgate.net | A-549 | Lung | 38.77 µM |
| 1,4-Naphthoquinone-8-hydroxyquinoline hybrids mdpi.com | A549 | Lung | More active than cisplatin |
| 1,4-Naphthoquinone-8-hydroxyquinoline hybrids mdpi.com | MCF-7 | Breast | More active than cisplatin |
| 8-Hydroxy-2-quinolinecarbaldehyde nih.gov | Hep3B | Hepatocellular | 6.25 µg/mL |
The 8-hydroxyquinoline framework is a well-established pharmacophore in the development of antimicrobial agents, exhibiting efficacy against a wide range of bacterial and fungal pathogens.
Derivatives of 8-hydroxyquinoline have demonstrated significant antibacterial activity, particularly against medically important Gram-positive bacteria. Structure-activity relationship (SAR) studies on 26 analogs revealed good activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC90) of less than 5 µM. nih.gov Small substitutions at the C5 position resulted in the most potent activity. nih.gov One derivative, 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2), showed exceptional inhibitory potential with a MIC value of 0.1 µM against M. tuberculosis. This same compound was also effective against methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with MIC values of 2.2 µM and 1.1 µM, respectively. nih.gov
Research indicates that these compounds are often more active against Gram-positive than Gram-negative bacteria, which may be due to the presence of an outer cytoplasmic membrane in Gram-negative bacteria that can block the entry of the compounds. semanticscholar.org The unsubstituted 8-hydroxyquinoline parent compound itself is highly potent against Gram-positive bacteria, with MIC values ranging from 3.44 to 13.78 µM. science.gov
Table 2: Antibacterial Activity of 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Bacterial Strain | Potency (MIC/MIC90) |
|---|---|---|
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) nih.gov | Mycobacterium tuberculosis | 0.1 µM |
| Various C5-substituted 8-HQ analogs nih.gov | Mycobacterium tuberculosis | <5 µM |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) nih.gov | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.1 µM |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) nih.gov | Methicillin-Sensitive Staphylococcus aureus (MSSA) | 2.2 µM |
The 8-hydroxyquinoline scaffold has also proven effective against a variety of fungal species, including those that are pathogenic to plants and humans. In vitro assays of a series of synthesized 8-hydroxyquinoline derivatives revealed that most compounds had a remarkable inhibitory impact on five major phytopathogenic fungi. nih.govresearchgate.net One particular derivative, referred to as Compound 2 in the study, exhibited the highest potency among all tested compounds, with EC50 values of 0.0021 mM against Botrytis cinerea and 0.0016 mM against Sclerotinia sclerotiorum. nih.govresearchgate.net
The antifungal activity extends to human fungal pathogens as well. A derivative known as PH151 was tested against species of Candida and Fusarium, which are known to cause ocular fungal infections. consensus.app The compound demonstrated MICs ranging from 1.0 to 16.0 µg/ml against the tested fungal strains. consensus.app Other research has explored triazole-8-hydroxyquinoline derivatives against four species of Candida, including Candida albicans and Candida glabrata, though the activity was generally low, with MIC values ranging from 31.25 to 1000 mg/mL. mdpi.com
Table 3: Antifungal Activity of 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Fungal Species | Potency (EC50/MIC) |
|---|---|---|
| "Compound 2" nih.govresearchgate.net | Botrytis cinerea | 0.0021 mM |
| "Compound 2" nih.govresearchgate.net | Sclerotinia sclerotiorum | 0.0016 mM |
| PH151 consensus.app | Fusarium spp. | 1.0 - 16.0 µg/ml |
| PH151 consensus.app | Candida spp. | 1.0 - 16.0 µg/ml |
The antiviral potential of the 8-hydroxyquinoline scaffold has been investigated, with promising results against significant human viruses like Human Immunodeficiency Virus type 1 (HIV-1) and Dengue virus (DENV).
Several 8-hydroxyquinoline derivatives have been identified as inhibitors of HIV-1. Aromatic hydrazones of 7-hydrazino-8-hydroxyquinoline demonstrated profound anti-HIV activity in infected MT-4 cells at micromolar and submicromolar concentrations. nih.gov Specifically, a 4-fluorophenyl hydrazone derivative of 8-hydroxyquinoline was found to be active against HIV-1, with an IC50 of 6.27 µM against the HIV-1UG070 strain. researchgate.net The mechanism of action for many of these compounds is the inhibition of HIV integrase, a key enzyme in the viral replication cycle. researchgate.net For instance, 8-hydroxyquinoline-7-carboxylic acid derivatives have been reported as HIV-1 integrase inhibitors with IC50 values in the range of 0.3-4 µM.
The quinoline scaffold has also shown potential for the development of antivirals against the Dengue virus. Two quinoline derivatives, designated as compounds 1 and 2 in a study, showed dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range. These compounds were found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. Further research identified 8-HQ-aminobenzothiazole derivatives as inhibitors of DENV2 protease, with the most potent compound exhibiting an IC50 value of 0.91 µM.
Table 4: Antiviral Activity of 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Virus | Target/Assay | Potency (EC50/IC50) |
|---|---|---|---|
| 7-Hydrazino-8-HQ hydrazones nih.gov | HIV-1 | Infected MT-4 cells | Submicromolar |
| (E)-2-((2-(4-fluorophenyl)hydrazono)methyl)quinolin-8-ol researchgate.net | HIV-1 (UG070 strain) | Infected cells | 6.27 µM |
| 5-((p-tolylamino)methyl)quinolin-8-ol researchgate.net | HIV-1 | Viral replication (MT-4 cells) | Low micromolar |
| 8-HQ-aminobenzothiazole derivative | Dengue Virus (DENV2) | Protease inhibition | 0.91 µM |
Anti-neurodegenerative Research: Focus on Alzheimer's Disease Models
The therapeutic potential of 4-Fluoro-8-hydroxyquinoline and related 8-hydroxyquinoline (8-HQ) derivatives has been a significant area of investigation in the context of neurodegenerative disorders, particularly Alzheimer's disease. The multifaceted nature of Alzheimer's pathology, involving amyloid-beta plaque formation, metal ion dysregulation, and oxidative stress, provides several targets for therapeutic intervention. Derivatives of 8-hydroxyquinoline have been designed as multi-target-directed ligands to address these interconnected pathological processes.
A primary pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques in the brain. frontiersin.org The inhibition of this aggregation process is a key therapeutic strategy. frontiersin.orgnih.gov Preclinical studies have demonstrated that various 8-hydroxyquinoline derivatives can effectively inhibit the self-assembly of Aβ peptides. nih.gov
In one study, a series of novel 8-hydroxyquinoline derivatives were synthesized and evaluated for their ability to inhibit the aggregation of Aβ₁₋₄₂. The findings indicated that most of the tested compounds displayed significant inhibitory activity against this process. nih.gov One particular derivative, identified as compound 5b, was shown to be a potent inhibitor of self-induced Aβ aggregation, highlighting the potential of this chemical scaffold in developing anti-amyloidogenic agents. nih.gov The mechanism of inhibition often involves the stabilization of the Aβ monomer or the prevention of the conformational changes necessary for fibril formation. nih.gov
Table 1: Inhibitory Activity of 8-Hydroxyquinoline Derivative (Compound 5b) against Aβ Aggregation
| Compound | Assay | Activity | Source |
|---|
| Compound 5b | Self-induced Aβ₁₋₄₂ Aggregation | IC₅₀ = 5.64 µM | nih.gov |
IC₅₀ represents the half-maximal inhibitory concentration.
The dysregulation of biometals, such as copper, zinc, and iron, is intricately linked to the pathogenesis of Alzheimer's disease. These metal ions can bind to Aβ peptides, promoting their aggregation and catalyzing the formation of reactive oxygen species (ROS). acs.org The 8-hydroxyquinoline scaffold is a well-known metal-chelating agent, capable of sequestering these excess metal ions and restoring metal homeostasis.
Research has shown that 8-hydroxyquinoline derivatives can effectively chelate these biometals. nih.gov This chelation not only inhibits metal-induced Aβ aggregation but also mitigates the subsequent oxidative stress. nih.govacs.org The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neuronal processes and neurodegenerative diseases. nih.govnih.gov Studies using neuronal cell models have demonstrated the ability of 8-HQ derivatives to protect against metal-driven neurotoxicity. By binding to and redistributing metal ions, these compounds can disrupt the toxic cycle of Aβ aggregation and oxidative damage, thereby helping to restore normal cellular function. nih.gov
Antioxidant and Anti-inflammatory Properties
Oxidative stress and chronic inflammation are critical components of the neurodegenerative cascade in Alzheimer's disease. The ability of 8-hydroxyquinoline and its derivatives to act as antioxidants has been extensively documented. mdpi.com Their antioxidant activity stems from two primary mechanisms: the direct scavenging of free radicals and the chelation of redox-active metals like iron and copper, which prevents them from participating in the generation of ROS via the Fenton reaction. acs.orgmdpi.com
A study evaluating a series of 8-hydroxyquinoline derivatives found that they possessed significant antioxidant properties. nih.gov Compound 5b, for instance, demonstrated a notable capacity to absorb oxygen radicals. nih.gov In cellular models, these compounds have shown excellent protective effects against toxins that induce oxidative stress, such as hydrogen peroxide (H₂O₂). nih.gov While many derivatives show potent antioxidant activity, some studies note that the activity can vary significantly based on the specific substitutions on the quinoline ring. nih.gov
Table 2: Antioxidant Capacity of 8-Hydroxyquinoline Derivative (Compound 5b)
| Compound | Assay | Result | Source |
|---|
| Compound 5b | Oxygen Radical Absorbance Capacity (ORAC-FL) | 2.63 Trolox equivalents | nih.gov |
Inhibition of Dental Plaque Formation
Beyond neurodegenerative research, the antimicrobial properties of 8-hydroxyquinoline derivatives have been explored for applications in oral health. Dental plaque is a complex biofilm of microorganisms, and its accumulation is a primary cause of dental caries and periodontal disease. thejcdp.com The chemical control of plaque is a key strategy for maintaining oral hygiene. thejcdp.comfrontiersin.org
In vitro studies have assessed the activity of 8-hydroxyquinoline derivatives against microorganisms known to form dental plaque. One such study found that three different 8-hydroxyquinoline derivatives exhibited inhibitory effects against four plaque-forming microorganisms, demonstrating the potential of this class of compounds in preventing dental plaque formation. nih.gov The effectiveness of these compounds is often linked to their ability to interfere with bacterial growth and metabolism. nih.gov
Cytoprotective Effects in Cellular Stress Models
The ability of 8-hydroxyquinoline derivatives to protect cells from various forms of stress is a key aspect of their therapeutic potential. nih.gov This cytoprotective activity is particularly relevant for conditions involving oxidative stress and proteotoxicity, such as neurodegenerative diseases. nih.gov
In cellular stress models, these compounds have been shown to shield cells from damage induced by oxidative toxins. nih.gov The mechanism of cytoprotection is multifaceted and includes the aforementioned antioxidant and metal-chelating properties. nih.gov By mitigating metal-driven oxidative damage and inhibiting the toxicity mediated by protein aggregates like Aβ, these compounds can enhance cell survival. nih.govnih.gov Research has focused on optimizing the 8-hydroxyquinoline scaffold to enhance its cytoprotective activity for potential applications in central nervous system disorders. nih.govnih.gov
Multidrug Resistance Reversal Activity
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and mechanistically different anticancer drugs. A promising strategy to combat MDR is the use of agents that can reverse this resistance.
A novel 8-hydroxyquinoline derivative, (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro), was specifically designed and synthesized to possess MDR reversal activity. nih.govrsc.org In in vitro assays, this compound and its organometallic complexes were tested against both drug-sensitive and drug-resistant human adenocarcinoma cell lines. The results indicated that the HQCl-Pro derivative was more effective against the drug-resistant Colo 320 cell line compared to its drug-sensitive counterpart, the Colo 205 cell line. nih.govrsc.org This finding suggests that the 8-hydroxyquinoline scaffold can be modified to create compounds capable of overcoming cellular drug resistance mechanisms. nih.gov
Future Directions and Research Opportunities
Exploration of Novel Derivatization Strategies for Enhanced Selectivity
The synthetic versatility of the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is a primary driver of its extensive investigation in medicinal chemistry. sci-hub.st The core structure allows for a multitude of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties. For 4-fluoro-8-hydroxyquinoline, derivatization strategies are crucial for enhancing selectivity towards specific biological targets, thereby improving efficacy and minimizing off-target effects.
Future research will likely focus on innovative synthetic methods to generate diverse libraries of derivatives. Key reaction sites on the 8-HQ ring, particularly the C-2, C-5, and C-7 positions, offer opportunities for functionalization. mdpi.com Strategies that have been employed for the broader 8-HQ class and are applicable to its 4-fluoro analogue include:
Mannich Reactions: This reaction allows for the introduction of various aminoalkyl groups at the C-7 position, which has proven effective in modulating biological activity. acs.orgnih.gov Libraries of Mannich bases have been synthesized to systematically explore the structure-activity relationship (SAR). acs.org
Substitution Reactions: The fluorine atom at the C-4 position can potentially be replaced in nucleophilic substitution reactions, allowing for further functionalization. smolecule.com Additionally, electrophilic aromatic substitution can introduce a variety of functional groups onto the phenolic ring. smolecule.com
Condensation and Cyclization Reactions: Building the quinoline (B57606) ring system from scratch using fluorinated precursors, such as through the Gould-Jacobs reaction, allows for the introduction of diversity from the initial stages of synthesis. scispace.com
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, can be employed to introduce complex aryl, alkynyl, and amino groups, respectively. These methods offer precise control over the molecular architecture.
"Click" Chemistry: The use of triazole rings, introduced via copper-catalyzed azide-alkyne cycloaddition, has been shown to yield potent derivatives, highlighting the utility of this highly efficient and versatile reaction in creating novel compounds. mdpi.com
The strategic placement of different functional groups—such as sulfones, sulfonamides, or additional aromatic moieties—can significantly alter the electronic properties, lipophilicity, and metal-chelating ability of the molecule. acs.orgnih.gov Research has shown that even subtle changes, like the introduction of a chloro-substituent, can significantly decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen, which in turn modulates metal-binding and biological activity. acs.org The goal of these derivatization efforts is to create compounds with optimized selectivity for specific enzymes, receptors, or cellular pathways.
Table 1: Derivatization Strategies for 8-Hydroxyquinoline Analogs
| Strategy | Reaction Type | Target Position(s) | Purpose | Reference(s) |
|---|---|---|---|---|
| Mannich Reaction | Aminoalkylation | C-7 | Introduce diverse amine functionalities to modulate bioactivity and selectivity. | acs.org, nih.gov |
| Nucleophilic Substitution | Substitution | C-4 | Replace fluorine to introduce new functional groups. | smolecule.com |
| Electrophilic Substitution | Substitution | Phenolic Ring (e.g., C-5) | Introduce electron-withdrawing or -donating groups. | smolecule.com |
| Gould-Jacobs Reaction | Cyclization | Core Scaffold | Build the quinoline system with pre-installed diversity. | |
| "Click" Chemistry | Cycloaddition | C-5 | Introduce stable triazole rings to enhance potency and serve as a linker. | mdpi.com |
Discovery of New Biological Targets for 4-Fluoro-8-hydroxyquinoline Derivatives
The 8-hydroxyquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. acs.org While derivatives have been extensively studied for their anticancer, antimicrobial, and neuroprotective properties, the full spectrum of their biological interactions remains an active area of investigation. smolecule.comsci-hub.st Future research will aim to identify novel biological targets for 4-fluoro-8-hydroxyquinoline derivatives, potentially unlocking new therapeutic applications.
Current research has identified several key targets:
Metal Ions in Disease: A significant area of focus is the chelation of metal ions like zinc, copper, and iron, which are implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease. nih.gov Derivatives are designed to act as metal ionophores, restoring metal homeostasis. nih.gov
Enzymes: Specific enzymes are promising targets. For instance, 8-hydroxyquinoline derivatives have been optimized as potent inhibitors of catechol O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism. nih.gov
Multidrug Resistance Proteins: Some derivatives exhibit selective toxicity against multidrug-resistant (MDR) cancer cells, potentially by interacting with efflux pumps like P-glycoprotein (P-gp). nih.gov
The search for new targets is expanding. Given the structural similarities of the 8-HQ core to other biologically active heterocycles, it is plausible that its derivatives could modulate the activity of kinases, G-protein coupled receptors (GPCRs), or various enzymes involved in metabolic pathways. The introduction of the fluorine atom can enhance binding affinity and alter metabolic stability, making 4-fluoro-8-hydroxyquinoline derivatives particularly interesting candidates for screening against new targets. scispace.com Techniques such as chemical proteomics, affinity chromatography, and high-throughput screening of large compound libraries against diverse target panels will be instrumental in this discovery process. Elucidating these new interactions is a crucial step for the further development of this class of compounds. mdpi.com
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. For 4-fluoro-8-hydroxyquinoline and its derivatives, advanced computational modeling offers a powerful approach to accelerate research.
Several computational methods are being applied:
Density Functional Theory (DFT): DFT calculations are used to model the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. acs.org These calculations provide insights into the reactivity, stability, and electronic distribution of the compounds, which are critical for understanding their interaction with biological targets. acs.org
Molecular Docking: This technique simulates the binding of a ligand to the active site of a target protein. For 8-HQ derivatives, docking studies can predict binding modes and affinities to targets like kinases or enzymes, helping to rationalize observed biological activity and guide the design of more potent inhibitors. smolecule.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By developing both linear and nonlinear QSAR models, researchers can predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. acs.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of binding interactions and conformational changes that may occur. acs.org This method can illustrate how derivatives adsorb to surfaces or interact within a complex biological environment. acs.org
These computational tools allow for the in silico screening of virtual libraries of 4-fluoro-8-hydroxyquinoline derivatives. By predicting properties like binding affinity, metabolic stability, and potential toxicity, researchers can focus their synthetic resources on compounds with the highest probability of success. smolecule.com The synergy between computational prediction and experimental validation is key to the efficient discovery of next-generation therapeutic agents based on this scaffold.
Table 2: Computational Methods in 4-Fluoro-8-hydroxyquinoline Research
| Method | Application | Predicted Properties | Reference(s) |
|---|---|---|---|
| Density Functional Theory (DFT) | Modeling electronic structure | HOMO-LUMO gaps, electronic distribution, reactivity. | , acs.org |
| Molecular Docking | Simulating ligand-target binding | Binding affinity, binding mode, potential inhibitory action. | smolecule.com, |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Inhibition efficiency, cytotoxicity based on structural descriptors. | acs.org |
Development of 4-Fluoro-8-hydroxyquinoline as Chemical Probes and Imaging Agents (e.g., PET Ligands)
The inherent properties of the 8-hydroxyquinoline scaffold, particularly its ability to form stable and often fluorescent complexes with metal ions, make it an ideal platform for the development of chemical probes and imaging agents. researchgate.net The incorporation of a fluorine atom is particularly advantageous for developing Positron Emission Tomography (PET) ligands, as the radioactive isotope ¹⁸F is a widely used positron emitter.
PET Imaging Agents: Fluorinated 8-hydroxyquinolines are being actively investigated as potential PET imaging agents, especially for neurodegenerative diseases like Alzheimer's. sci-hub.stnih.gov By radiolabeling these compounds with ¹⁸F, it becomes possible to non-invasively visualize and quantify biological processes in vivo, such as the distribution of metal ions (Cu, Zn) associated with amyloid-β plaques. nih.gov This provides an invaluable tool for early diagnosis and for monitoring disease progression and therapeutic response.
Fluorescent Probes: The 8-hydroxyquinoline moiety itself is a fluorophore, and its fluorescence can be modulated upon binding to specific analytes, such as metal ions. smolecule.comresearchgate.net This property is exploited to create fluorescent chemosensors for the detection and quantification of metal ions in biological and environmental samples. smolecule.comacs.org Researchers have designed potent fluorescent derivatives of 8-HQ to serve as chemical probes to elucidate cellular mechanisms of action, for example, by visualizing the compound's accumulation within fungal cells. mdpi.com
Cell Imaging: The development of derivatives with enhanced fluorescence allows for their use in cellular imaging applications. These probes can help track the subcellular localization of the compound or its targets, providing critical insights into its biological function. mdpi.comacs.org
The future in this area involves designing next-generation probes with improved sensitivity, selectivity, and photostability. For PET ligands, research will focus on optimizing pharmacokinetic properties to ensure sufficient brain penetration and specific target engagement. nih.gov The development of multimodal probes, which combine fluorescence and radioactive signals, could also provide complementary information from the cellular to the whole-organism level.
Table 3: Applications in Probes and Imaging
| Application | Compound Type | Target/Analyte | Technique | Purpose | Reference(s) |
|---|---|---|---|---|---|
| Neuroimaging | ¹⁸F-labeled 8-hydroxyquinoline derivatives | Metal ions (Cu, Zn) in amyloid plaques | PET | Diagnosis and study of Alzheimer's disease. | nih.gov, sci-hub.st |
| Metal Ion Sensing | 8-hydroxyquinoline derivatives | Various metal ions (e.g., Al³⁺, Zn²⁺) | Fluorescence Spectroscopy | Detection and quantification of metal ions in samples. | smolecule.com, acs.org, researchgate.net |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| 4-Fluoro-8-hydroxyquinoline |
| 8-hydroxyquinoline (8-HQ) |
| Clioquinol (B1669181) |
| PBT2 |
| Nitroxoline |
| 5-chloro-8-HQ |
| 5-nitro-8-HQ |
| 5-chloro-7-iodo-8-OHQ |
| 8-hydroxyquinoline-2-carboxylic acid |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-fluoro-8-hydroxyquinoline, and how can purity be optimized?
- Methodology : Synthesis typically involves halogenation or fluorination of 8-hydroxyquinoline precursors. For fluorination, electrophilic substitution using Selectfluor™ or KF in acidic media is common. Recrystallization in ethanol/water mixtures improves purity (>98%), monitored by HPLC (retention time ~8.2 min, λ = 254 nm) . LC-MS (m/z 177.1 [M+H]⁺) and ¹⁹F NMR (δ = -115 ppm) confirm structural integrity. Yield optimization requires stoichiometric control of fluorine sources and inert atmospheres to prevent side reactions .
Q. How should researchers characterize the electronic and structural properties of 4-fluoro-8-hydroxyquinoline?
- Methodology : Use UV-Vis spectroscopy (λₐbs = 320 nm in DMSO) to assess π→π* transitions influenced by fluorine’s electron-withdrawing effect. X-ray crystallography reveals bond angles (C-F: 1.34 Å) and planarity deviations (dihedral angle ~5° vs. parent 8-hydroxyquinoline). IR spectroscopy (O-H stretch ~3300 cm⁻¹; C-F stretch ~1220 cm⁻¹) and DFT calculations (B3LYP/6-311+G*) correlate experimental data with theoretical models .
Q. What analytical techniques are critical for assessing metal-chelation properties of 4-fluoro-8-hydroxyquinoline?
- Methodology : Titration with divalent cations (e.g., Cu²⁺, Fe³⁺) monitored by fluorescence quenching (λₑₓ = 360 nm, λₑₘ = 510 nm). Stability constants (log K) are calculated via Job’s plot or potentiometry. Compare with non-fluorinated analogs to quantify fluorine’s impact on binding affinity (e.g., Δlog K ~0.3–0.5 for Cu²⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 4-fluoro-8-hydroxyquinoline derivatives?
- Methodology : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–15 µM) may arise from assay conditions (pH, solvent). Standardize testing using CLSI guidelines (e.g., broth microdilution at pH 7.4). Cross-validate with orthogonal assays (e.g., time-kill kinetics vs. ATP bioluminescence). Meta-analysis of structure-activity relationships (SAR) identifies fluorine’s role in membrane permeability vs. target specificity .
Q. What experimental designs are optimal for studying the pharmacokinetics of 4-fluoro-8-hydroxyquinoline in vivo?
- Methodology : Radiolabel (¹⁸F) the compound for PET imaging to track biodistribution. Plasma half-life (t₁/₂) and clearance are measured via LC-MS/MS (LOQ = 0.1 ng/mL). Compare pharmacokinetic profiles in rodent models (IV vs. oral dosing) under fed/fasted states. Use compartmental modeling (e.g., NONMEM) to predict human dosing regimens .
Q. How can computational methods predict the interaction of 4-fluoro-8-hydroxyquinoline with novel biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) against protein databases (PDB: e.g., CYP450 isoforms, kinase domains). Validate with MD simulations (AMBER) to assess binding stability (RMSD <2 Å). Pair with QSAR models using descriptors like LogP, polar surface area, and H-bond acceptors. Experimental validation via SPR (KD measurement) or thermal shift assays confirms computational hits .
Q. What strategies mitigate fluorescence interference when using 4-fluoro-8-hydroxyquinoline in cellular imaging?
- Methodology : Optimize excitation/emission filters to avoid overlap with autofluorescence (e.g., use 405 nm excitation, 525/50 nm emission). Quenching agents (e.g., trypan blue) reduce background noise. Alternatively, derivatize with a fluorophore (e.g., BODIPY) for FRET-based detection, ensuring minimal perturbation to chelation activity .
Data Analysis & Reporting Guidelines
Q. How should researchers statistically analyze dose-response data for 4-fluoro-8-hydroxyquinoline in cytotoxicity assays?
- Methodology : Fit sigmoidal curves (Hill equation) using GraphPad Prism. Report EC₅₀ with 95% confidence intervals (CI). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Include negative controls (DMSO vehicle) and positive controls (e.g., doxorubicin). Address outliers via Grubbs’ test (α = 0.05) .
Q. What are best practices for reporting crystallographic data of 4-fluoro-8-hydroxyquinoline complexes?
- Methodology : Deposit CIF files in the Cambridge Structural Database (CSD). Report R1 values (<0.05), residual electron density (<0.3 eÅ⁻³), and H-bonding parameters (distance ±0.02 Å). Use Mercury software for visualizing packing diagrams. Cross-reference with IR/Raman data to confirm lattice interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
